3-chloro-N,N-dimethylpropan-1-amine
Overview
Description
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by its bromine substitutions at positions 5 and 7, and a hydroxyl group at position 6, exhibits unique chemical properties that make it valuable for scientific research and industrial applications .
Mechanism of Action
Target of Action
3-Chloro-N,N-dimethylpropan-1-amine, also known as 3-Chloro-1-(N,N-dimethyl)propylamine, is primarily used as a pharmaceutical intermediate in the synthesis of various drugs . The specific targets of this compound can vary depending on the drug it is used to synthesize.
Mode of Action
The mode of action of this compound is not directly specified in the available resources. As an intermediate, its mode of action would be determined by the specific drug it is used to synthesize. It’s important to note that the compound’s interaction with its targets and any resulting changes would be specific to the drug it is part of .
Biochemical Pathways
As an intermediate in drug synthesis, it could potentially be involved in a variety of biochemical pathways depending on the specific drug it is used to produce .
Pharmacokinetics
As an intermediate in drug synthesis, its pharmacokinetic properties would be determined by the specific drug it is used to synthesize .
Result of Action
As an intermediate in drug synthesis, its effects would be determined by the specific drug it is used to synthesize .
Action Environment
As an intermediate in drug synthesis, these factors would be determined by the specific drug it is used to synthesize .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules in the context of life science research
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to have a certain degree of stability and degradation over time .
Dosage Effects in Animal Models
It is known to have a certain degree of toxicity at high doses .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is known to interact with various transporters and binding proteins .
Subcellular Localization
It is known to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol typically involves the bromination of 9H-pyrido[3,4-b]indol-6-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at position 6 can undergo oxidation to form corresponding ketones or quinones.
Reduction: The compound can be reduced to remove the bromine atoms, leading to the formation of less substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of less substituted indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and nucleic acids .
Medicine: The compound is investigated for its potential therapeutic properties. Its derivatives are explored for anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is used in the development of dyes, pigments, and other specialty chemicals. Its brominated structure imparts unique properties to these products .
Comparison with Similar Compounds
9H-pyrido[3,4-b]indol-6-ol: Lacks bromine substitutions, making it less reactive in certain chemical reactions.
5-bromo-9H-pyrido[3,4-b]indol-6-ol: Contains only one bromine atom, leading to different chemical and biological properties.
7-bromo-9H-pyrido[3,4-b]indol-6-ol: Similar to the above but with bromine at a different position.
Uniqueness: 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is unique due to the presence of two bromine atoms at specific positions, which significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
3-chloro-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYRRBOMNHUCLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5407-04-5 (Hydrochloride) | |
Record name | Dimethylaminopropyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5043849 | |
Record name | Dimethylaminopropyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109-54-6 | |
Record name | 3-Chloro-N,N-dimethyl-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylaminopropyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylaminopropyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropropyl(dimethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(DIMETHYLAMINO)PROPYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G41F3T7H6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-chloro-N,N-dimethylpropan-1-amine relate to the quaternary ammonium salts used in the bactericidal silicone research?
A1: this compound possesses a tertiary amine group. This structure can be easily converted into a quaternary ammonium salt through a simple alkylation reaction. Quaternary ammonium salts, like the one incorporated into the silicone material in the study [], are known for their antimicrobial properties. The presence of the chlorine atom in this compound offers an additional site for potential modifications that could further enhance or modulate its biocidal activity.
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